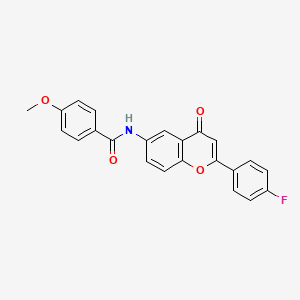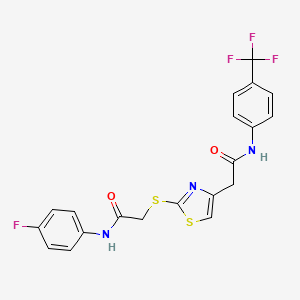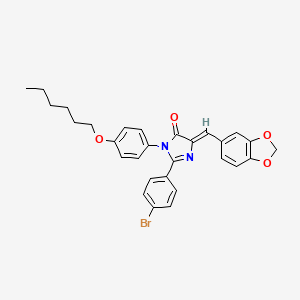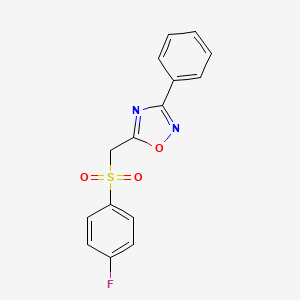![molecular formula C20H15FN2O5 B2891448 Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate CAS No. 877657-59-5](/img/no-structure.png)
Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is used as a reactant in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments .
Chemical Reactions Analysis
The compound is used in condensation reactions with diamines. This process involves C-C bond cleavage, leading to the synthesis of benzimidazoles and perimidines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
Stannyl Radical-Mediated Cleavage
A methodology involving the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones provides a route to synthesize α-fluoro esters. This process represents a novel approach for the desulfonylation and introduction of fluorine into organic compounds, showcasing the compound's role in synthetic organic chemistry (Wnuk, Ríos, Khan, & Hsu, 2000).
Organic Fluorine Compounds
Research into the reactions of α-fluoro-β-keto-esters, including ethyl 2,4-difluoroacetoacetate and its analogs, demonstrates the compound's utility in the synthesis of pyrimidines and other heterocycles. This work highlights the potential of fluorinated esters in medicinal chemistry and the development of new pharmaceuticals (Bergmann, Shahak, & Grünwald, 1967).
Biological Evaluation and Applications
Synthesis of Pyrazolopyrimidines
A study detailing the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents showcases the importance of ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate in the development of new therapeutic agents. These compounds were evaluated for their cytotoxic and enzyme inhibition activities, indicating their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).
Quinazolinone-Based Derivative as a Dual Inhibitor
The preparation and evaluation of a new quinazolinone-based derivative, described as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, underline the compound's significance in cancer research. This derivative exhibited potent cytotoxic activity against various cancer cell lines and showed potential as an effective anti-cancer agent, demonstrating the compound's applicability in targeted cancer therapy (Riadi et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound interacts with its targets (PPARs) as a potent triple-acting agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPARs and activates them, leading to changes in the expression of specific genes .
Biochemical Pathways
The activation of PPARs affects various biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways can lead to changes in cellular function and overall organism health .
Pharmacokinetics
The compound’s potent activity suggests it may have good bioavailability .
Result of Action
The activation of PPARs by this compound can lead to a variety of molecular and cellular effects. These may include changes in lipid and glucose metabolism, reduced inflammation, and potential anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors can include the presence of other compounds, pH, temperature, and the specific cellular environment.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate. This intermediate is then reacted with 2-amino-4,6-dioxo-3,4-dihydropyrimidine to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "2-amino-4,6-dioxo-3,4-dihydropyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl 3-(4-fluorophenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 2-amino-4,6-dioxo-3,4-dihydropyrimidine in the presence of a catalyst such as p-toluenesulfonic acid or triethylamine to form Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate." ] } | |
CAS-Nummer |
877657-59-5 |
Molekularformel |
C20H15FN2O5 |
Molekulargewicht |
382.347 |
IUPAC-Name |
ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
HFLMFVHCOROYHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)

![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)
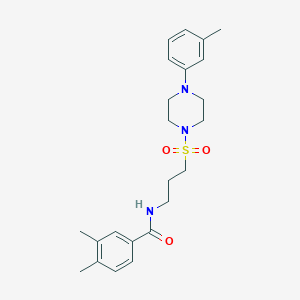
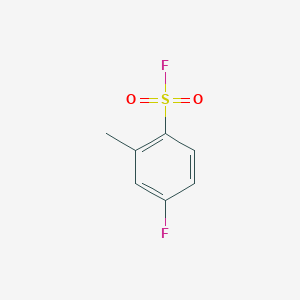
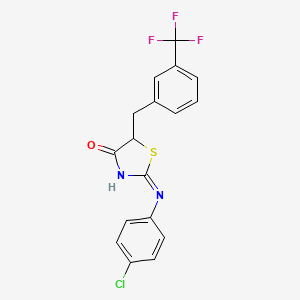
![N'-(5-Chloro-2-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2891381.png)
